4-Ethoxybutan-1-amine
Description
Contextualization within Amine and Ether Chemistry Research
Amines and ethers are fundamental classes of organic compounds, each with a wide range of applications. scribd.com Amines, characterized by a basic nitrogen atom with a lone pair of electrons, are crucial in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. amerigoscientific.comuomustansiriyah.edu.iq They act as versatile nucleophiles and are key components in the formation of amides, a fundamental reaction in organic and biological chemistry. fiveable.me Primary amines, such as 4-ethoxybutan-1-amine, are particularly important as they can be used to construct complex molecules through reactions like amide coupling, arylation, alkylation, and reductive amination. enamine.net
Ethers, which contain an oxygen atom connected to two alkyl or aryl groups, are often used as solvents due to their relative inertness. scribd.com However, the presence of an ether linkage in a molecule like this compound can influence its solubility, polarity, and biological activity. The study of ether amines, which combine these two functional groups, is an active area of research, with applications ranging from surfactants in agricultural formulations to potential therapeutic agents. acs.orggoogle.comresearchgate.net The ether group in these compounds can enhance their performance at low temperatures and improve their foaming properties. acs.org
Overview of Structural Features and Reactivity Potential
The structure of this compound consists of a four-carbon butane (B89635) chain with an ethoxy group (-OCH₂CH₃) at one end and a primary amine group (-NH₂) at the other. This arrangement of functional groups dictates its chemical behavior.
The primary amine group imparts basicity to the molecule and allows it to participate in a variety of reactions typical of primary amines, including:
Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, attacking electrophilic centers to form new carbon-nitrogen bonds. amerigoscientific.comnumberanalytics.com
Acylation: It can react with acyl halides or anhydrides to form amides. amerigoscientific.com
Oxidation: The amine group can be oxidized to form other nitrogen-containing functional groups. numberanalytics.com
Historical Development and Emerging Research Trajectories of Related Compounds
The study of compounds containing both amine and ether functionalities has evolved significantly over time. A particularly relevant area is the development of alkoxyamines, which are derivatives of hydroxylamine (B1172632) with the general structure R¹R²NO–R³. rsc.org The discovery in 1974 that the stability of alkoxyamines was dependent on experimental conditions opened up new avenues of research. researchgate.net A major breakthrough came in 1985 with the patenting of their use in nitroxide-mediated polymerization (NMP), a form of controlled radical polymerization. rsc.orgresearchgate.netrsc.org This discovery has had a profound impact on polymer chemistry, allowing for the synthesis of polymers with well-defined architectures. researchgate.netchimia.ch
Research into alkoxyamines continues to expand, with applications in tin-free radical chemistry, the development of new synthetic reactions, and the total synthesis of natural products. rsc.org More recently, there has been growing interest in the chemical triggering of the C–ON bond homolysis in alkoxyamines at room temperature, which has potential applications in the creation of smart materials and even as theranostic agents for both diagnostic and therapeutic purposes. rsc.orgresearchgate.net The study of simpler ether amines like this compound contributes to the fundamental understanding of the interplay between these two functional groups, which can inform the design of more complex molecules with specific functions.
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxybutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-2-8-6-4-3-5-7/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDELFUQKNPLION-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Route Design for 4 Ethoxybutan 1 Amine
Established Synthetic Routes and Reaction Mechanism Elucidation
Williamson Ether Synthesis Approaches and Stereochemical Considerations
The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com This reaction involves the attack of an alkoxide nucleophile on an alkyl halide or other electrophile with a good leaving group. wikipedia.orgyoutube.com For the synthesis of 4-ethoxybutan-1-amine, two primary retrosynthetic disconnections based on this method are logical.
Route A involves the formation of the C-O ether bond by reacting an ethoxide source with a pre-functionalized 4-halobutylamine derivative.
Route B involves starting with 4-aminobutan-1-ol, deprotonating the hydroxyl group to form an alkoxide, and subsequently reacting it with an ethylating agent like ethyl bromide.
The reaction follows a concerted SN2 mechanism where the nucleophile attacks the carbon atom from the side opposite to the leaving group. wikipedia.org This backside attack leads to an inversion of stereochemistry at the electrophilic carbon. However, since the target molecule, this compound, and the typical precursors (e.g., ethyl bromide, 4-chlorobutan-1-amine) are achiral, stereochemical outcomes are not a factor in the final product structure. The primary consideration is ensuring the reaction conditions favor substitution over elimination, which is achieved by using a primary alkyl halide. masterorganicchemistry.com
| Parameter | Route A: Ethoxide + 4-Halobutylamine Derivative | Route B: 4-Aminobutan-1-ol Alkoxide + Ethyl Halide |
|---|---|---|
| Starting Materials | Sodium ethoxide, 4-halobutan-1-amine (or protected version) | 4-aminobutan-1-ol, strong base (e.g., NaH), ethyl halide |
| Key Transformation | Nucleophilic attack of ethoxide on the butyl chain | Nucleophilic attack of the butanol-derived alkoxide on the ethyl group |
| Potential Side Reactions | Potential for N-alkylation if the amine is unprotected; elimination if a secondary halide were used. | Potential for over-alkylation of the amine if the base is not selective for the hydroxyl group. |
| Considerations | Requires protection of the amine group (e.g., as a phthalimide) to prevent competing N-alkylation. | Requires a strong, non-nucleophilic base to selectively deprotonate the alcohol in the presence of the amine. |
Amine Functionalization Pathways and Selectivity
The introduction of the primary amine group is another critical step that can be accomplished through several reliable pathways. The choice of method often depends on the availability of starting materials and the desired selectivity.
One of the most common methods is reductive amination . This process involves the reaction of a carbonyl compound, in this case, 4-ethoxybutanal (B6236600), with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to the corresponding primary amine. This one-pot procedure is highly efficient and selective for forming the C-N bond.
Another robust pathway is the alkylation of an amine equivalent . This can be achieved through:
Reaction with Ammonia: A 4-ethoxybutyl halide can be reacted with an excess of ammonia. However, this method can suffer from a lack of selectivity, often leading to mixtures of primary, secondary, and tertiary amines due to over-alkylation.
Gabriel Synthesis: A more selective alternative involves using potassium phthalimide (B116566) as an ammonia surrogate. The phthalimide anion displaces a halide from 4-ethoxybutyl halide. The resulting N-alkylated phthalimide is then cleaved, typically via hydrazinolysis with hydrazine, to release the desired primary amine cleanly.
Azide (B81097) Reduction: 4-ethoxybutyl halide can be converted to 4-ethoxybutyl azide by reaction with sodium azide. The azide is then selectively reduced to the primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
| Method | Precursor | Key Reagents | Selectivity & Advantages |
|---|---|---|---|
| Reductive Amination | 4-Ethoxybutanal | Ammonia (NH₃), reducing agent (e.g., NaBH₃CN, H₂/Catalyst) | High selectivity for primary amine; often a one-pot reaction. |
| Gabriel Synthesis | 4-Ethoxybutyl halide | 1. Potassium phthalimide; 2. Hydrazine (N₂H₄) | Excellent selectivity; avoids over-alkylation. |
| Azide Reduction | 4-Ethoxybutyl halide | 1. Sodium azide (NaN₃); 2. Reducing agent (e.g., LiAlH₄, H₂/Pd-C) | High selectivity; azide formation is an efficient S~N~2 reaction. |
Novel Synthetic Strategies for the Butane (B89635) Backbone and Ethoxy Moiety
Modern organic synthesis offers innovative strategies for constructing the core butane backbone. One such approach utilizes C4 building blocks derived from readily available materials like 1,3-butadiene. mdpi.com For instance, a hydroboration-oxidation sequence on one of the double bonds, followed by functionalization, could establish the 1,4-substitution pattern. Subsequent manipulation of the remaining double bond and terminal functional groups can lead to the desired this compound structure.
Another advanced strategy involves the ring-opening of strained cyclobutane (B1203170) derivatives. A suitably substituted cyclobutanol (B46151) or cyclobutylamine (B51885) could undergo regioselective ring-opening under catalytic conditions to yield a linear, functionalized butane chain. This approach allows for the installation of multiple functional groups with high stereocontrol, drawing inspiration from modern methodologies that utilize strained rings for complex molecule synthesis. acs.org
For the ethoxy moiety, while the Williamson synthesis is traditional, catalytic etherification methods are emerging. These might involve transition-metal-catalyzed coupling of 4-aminobutan-1-ol with an ethanol (B145695) equivalent, potentially offering milder reaction conditions.
Catalytic Approaches in this compound Synthesis
Catalysis offers significant advantages in chemical synthesis, including increased reaction rates, milder conditions, and improved selectivity, all of which are applicable to the production of this compound.
Homogeneous and Heterogeneous Catalysis Development
Catalysis is most prominently applied in the hydrogenation steps common to several synthetic routes for this compound.
Heterogeneous Catalysis: This is widely used for reductive amination and the reduction of nitriles or azides. Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel (Raney Ni) are robust, easily separated from the reaction mixture, and highly effective. In catalytic reductive amination, the catalyst facilitates both the reduction of the imine intermediate and the direct reaction of the aldehyde with ammonia and hydrogen.
Homogeneous Catalysis: While less common for the specific transformations in simple amine synthesis, homogeneous catalysts like Wilkinson's catalyst ([RhCl(PPh₃)₃]) could be employed for the selective hydrogenation of a precursor containing a C=C double bond without affecting other functional groups. Developments in homogeneous catalysis could also lead to more efficient C-N and C-O bond-forming reactions under milder conditions than traditional stoichiometric methods.
| Catalyst Type | Example Catalyst | Applicable Reaction | Key Features |
|---|---|---|---|
| Heterogeneous | Raney Nickel | Reductive Amination, Nitrile Reduction | High activity, cost-effective, easily separable. |
| Heterogeneous | Palladium on Carbon (Pd/C) | Azide Reduction, Hydrogenation | Excellent efficiency, versatile, good functional group tolerance. |
| Homogeneous | Wilkinson's Catalyst | Alkene Hydrogenation | High selectivity, operates under mild conditions, soluble in the reaction medium. |
Enantioselective and Diastereoselective Synthesis of Chiral Derivatives
While this compound itself is achiral, the synthetic principles can be extended to produce chiral derivatives, which are valuable building blocks in medicinal chemistry. nih.govsigmaaldrich.com For example, the synthesis of a chiral derivative such as (R)- or (S)-4-ethoxy-3-methylbutan-1-amine would require advanced asymmetric catalytic methods.
Asymmetric Hydrogenation: A prochiral enamine or imine precursor could be hydrogenated using a transition metal catalyst (e.g., Iridium or Rhodium) complexed with a chiral ligand. nih.gov The chiral environment provided by the ligand would direct the hydrogenation to occur selectively on one face of the molecule, leading to one enantiomer in excess.
Biocatalysis: Enzymes offer unparalleled stereoselectivity. An ω-transaminase could be used to convert a prochiral ketone, such as 4-ethoxy-3-methylbutan-2-one, into a single enantiomer of the corresponding chiral amine. mdpi.com These biocatalytic reactions are attractive due to their high enantiomeric purity, mild reaction conditions, and environmental compatibility. mdpi.comrochester.edu
| Method | Catalyst/Enzyme | Hypothetical Precursor | Key Advantage |
|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complex | Prochiral imine derived from 4-ethoxy-3-methylbutanal | Broad substrate scope and high turnover numbers. nih.gov |
| Biocatalytic Transamination | ω-Transaminase (ω-TA) | 4-ethoxy-1-oxobutan-2-amine | Extremely high enantioselectivity (often >99% ee) and mild, aqueous conditions. mdpi.com |
Process Optimization and Scalability Research
The industrial production of any chemical, including this compound, necessitates a focus on process optimization to ensure high yield, purity, and cost-effectiveness, particularly when scaling up from laboratory to production volumes.
The synthesis of primary amines often involves methods like reductive amination of aldehydes or ketones, or the alkylation of ammonia or its surrogates. organic-chemistry.orglibretexts.orgalgoreducation.com For a hypothetical synthesis of this compound, a plausible route could be the reductive amination of 4-ethoxybutanal. The optimization of this reaction would involve a systematic investigation of various parameters. nih.gov
Key reaction conditions that would be investigated include:
Pressure: For reactions involving gases, such as hydrogenation in reductive amination, pressure is a critical parameter. researchgate.net Higher pressures of hydrogen can increase the rate of the reduction step.
Catalyst: The choice of catalyst is crucial for the efficiency of reductive amination. researchgate.net Catalysts such as ruthenium or palladium on a carbon support are commonly employed. researchgate.net The catalyst loading, activity, and selectivity would need to be optimized.
Solvent: The solvent can affect the solubility of reactants and intermediates, and can also influence the reaction pathway. biotage.com The choice of solvent is also a key consideration in green chemistry. semanticscholar.orgmdpi.com
Reactant Molar Ratios: The ratio of the amine source (e.g., ammonia) to the carbonyl compound (4-ethoxybutanal) and the reducing agent will impact the product distribution and the extent of side reactions like dialkylation. acs.org
The following interactive data table illustrates a hypothetical investigation of reaction conditions for the synthesis of a primary amine, demonstrating how systematic variation of parameters can be used to optimize yield and purity.
Interactive Data Table: Hypothetical Investigation of Reaction Conditions for Primary Amine Synthesis
| Experiment ID | Temperature (°C) | Pressure (bar) | Catalyst | Solvent | Molar Ratio (Amine:Carbonyl) | Yield (%) | Purity (%) |
| 1 | 50 | 10 | Pd/C | Ethanol | 1.2:1 | 75 | 92 |
| 2 | 70 | 10 | Pd/C | Ethanol | 1.2:1 | 85 | 88 |
| 3 | 50 | 20 | Pd/C | Ethanol | 1.2:1 | 82 | 95 |
| 4 | 50 | 10 | Ru/C | Ethanol | 1.2:1 | 78 | 94 |
| 5 | 50 | 10 | Pd/C | Methanol | 1.2:1 | 72 | 90 |
| 6 | 50 | 10 | Pd/C | Ethanol | 1.5:1 | 80 | 96 |
Applying the principles of green chemistry to the synthesis of this compound would aim to reduce the environmental impact of the manufacturing process. acs.orggctlc.org This involves considering the entire lifecycle of the chemical, from starting materials to final product. rsc.org
Key green chemistry principles that could be applied include:
Use of Renewable Feedstocks: A greener synthesis of this compound could start from renewable resources. rsc.orgacs.org For instance, 4-ethoxybutanal could potentially be derived from biomass-derived furfural. researchgate.net
Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. rsc.org Reductive amination is generally considered to have good atom economy.
Use of Safer Solvents and Auxiliaries: Traditional organic solvents are often volatile and toxic. semanticscholar.orgmdpi.com The use of greener solvents such as water, ethanol, or deep eutectic solvents would be a significant improvement. semanticscholar.orgmdpi.comnih.gov Ideally, solvent-free conditions would be explored. chemistryviews.org
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in smaller amounts and can be recycled and reused. rsc.orgacs.org Biocatalysis, using enzymes such as transaminases, offers a highly selective and environmentally benign alternative for amine synthesis. researchgate.netmdpi.comnih.gov
Energy Efficiency: Synthetic methods should be designed for energy efficiency. rsc.org Conducting reactions at ambient temperature and pressure, or using microwave-assisted synthesis, can significantly reduce energy consumption. acs.org
The following interactive data table provides a hypothetical comparison of a traditional versus a greener synthetic route for a primary amine, highlighting the potential improvements in environmental impact.
Interactive Data Table: Comparison of Hypothetical Traditional and Green Synthesis Routes for a Primary Amine
| Parameter | Traditional Route | Greener Route |
| Starting Material | Petroleum-based aldehyde | Biomass-derived aldehyde researchgate.net |
| Amine Source | Anhydrous ammonia | Aqueous ammonia |
| Reducing Agent | Sodium borohydride | Catalytic hydrogenation (H₂) |
| Catalyst | - | Recyclable heterogeneous catalyst (e.g., Pd/C) researchgate.net or enzyme (e.g., transaminase) researchgate.net |
| Solvent | Toluene | Water or Ethanol nih.gov |
| Reaction Temperature | 80-100 °C | Ambient temperature (enzymatic) or 40-60°C (catalytic) |
| Byproducts | Stoichiometric borate (B1201080) salts | Water |
| Waste Generation | High | Low |
Chemical Reactivity and Mechanistic Studies of 4 Ethoxybutan 1 Amine
Fundamental Reaction Pathways and Mechanisms
The reactivity of 4-ethoxybutan-1-amine is primarily governed by the interplay between its two functional groups. The amine group typically serves as the primary site of reaction due to the high nucleophilicity of the nitrogen atom, while the ether linkage demonstrates characteristic stability except under specific, harsh conditions.
The primary amine group (-NH₂) in this compound features a lone pair of electrons on the nitrogen atom, rendering it a potent nucleophile. youtube.com This allows it to react with a wide variety of electrophilic compounds.
Alkylation: The amine can undergo nucleophilic substitution reactions with alkyl halides. youtube.com The reaction proceeds via an Sₙ2 mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. This initial reaction forms a secondary amine. However, the reaction is often difficult to control, as the resulting secondary amine is also nucleophilic and can react further with the alkyl halide to produce a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. youtube.com This process is known as exhaustive alkylation. youtube.com
Acylation: this compound readily reacts with acyl halides, acid anhydrides, and esters in nucleophilic acyl substitution reactions to form amides. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. For acyl halides and anhydrides, the reaction is typically rapid and results in the formation of an N-(4-ethoxybutyl)amide and a small byproduct (e.g., HCl or a carboxylic acid).
Reaction with Carbonyl Compounds: The amine can react with aldehydes and ketones in a nucleophilic addition reaction to form an unstable carbinolamine intermediate. youtube.com This intermediate then dehydrates to form a stable imine (Schiff base), characterized by a carbon-nitrogen double bond. youtube.com
The ether linkage (C-O-C) in this compound is generally characterized by its chemical inertness. It is stable to most bases, oxidizing agents, and reducing agents. However, the ether bond can be cleaved under strongly acidic conditions, typically with concentrated hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).
The mechanism of ether cleavage involves the protonation of the ether oxygen by the strong acid, which converts the ethoxy group into a good leaving group (ethanol). A nucleophilic halide ion (Br⁻ or I⁻) then attacks one of the adjacent carbon atoms. The specific pathway, Sₙ1 or Sₙ2, depends on the structure of the ether. For a primary alkyl ether like this compound, the cleavage would proceed via an Sₙ2 mechanism, resulting in 1,4-butanediamine (after conversion of the initial haloamine) and ethyl halide.
The presence of both a nucleophilic amine and an ether group on the same butane (B89635) chain allows for the possibility of intramolecular reactions under certain conditions. If the ether's oxygen atom is converted into a good leaving group, the amine can act as an internal nucleophile, leading to the formation of a cyclic product.
For instance, treatment with a strong acid could protonate the ether oxygen. A subsequent intramolecular nucleophilic attack by the terminal amine nitrogen on the carbon adjacent to the protonated oxygen would lead to the formation of a five-membered ring structure, specifically a substituted pyrrolidine. This type of reaction is a key strategy in the synthesis of heterocyclic compounds. The feasibility and rate of such cyclization reactions are governed by factors such as chain length, which influences the stability of the resulting ring. Organometallic catalysts are also widely used to facilitate intramolecular hydroamination/cyclization of aminoalkynes to yield cyclic imines. northwestern.edu
Derivatization Strategies for Functional Enhancement
The functional groups of this compound can be modified to enhance its chemical properties or to incorporate it into larger molecular structures. These derivatization strategies are fundamental for creating new materials and compounds.
Amidation: As mentioned, the most common derivatization of the amine group is amidation. This reaction is highly efficient and is used to introduce a wide array of functional groups onto the molecule by varying the structure of the acylating agent. organic-chemistry.org The resulting N-(4-ethoxybutyl)amides exhibit different properties, such as altered solubility, polarity, and biological activity, compared to the parent amine. The reaction is versatile and can be catalyzed under various conditions. organic-chemistry.orgorganic-chemistry.org
| Reactant for Amidation | Resulting Product Class | Reaction Conditions |
|---|---|---|
| Acetyl Chloride | N-(4-ethoxybutyl)acetamide | Typically in the presence of a base (e.g., pyridine, triethylamine) to neutralize HCl byproduct. |
| Benzoic Anhydride (B1165640) | N-(4-ethoxybutyl)benzamide | Often requires mild heating. |
| Propanoic Acid | N-(4-ethoxybutyl)propanamide | Requires a coupling agent (e.g., DCC, EDC) or high temperatures. |
The bifunctional nature of this compound makes it a suitable candidate as a monomer for step-growth polymerization. The primary amine can react with molecules containing two or more electrophilic functional groups to build polymer chains.
Polyamides: Reaction with a diacyl chloride (e.g., adipoyl chloride) or a dicarboxylic acid leads to the formation of a polyamide. The amine groups of this compound molecules react with the acyl chloride groups, forming amide linkages and extending the polymer chain.
Polyurethanes: While not a direct reaction of the amine, if this compound were first converted to a diol, it could then react with diisocyanates to form polyurethanes. The amine functionality itself can also react with isocyanates to form urea (B33335) linkages.
The ability to form polymers is a significant aspect of functional enhancement, leading to materials with tailored properties for various applications. nih.gov The synthesis of sequence-encoded polymers can be achieved through iterative strategies involving the reaction of a primary amine with an acid anhydride. nih.gov
| Co-monomer | Polymer Class | Linkage Formed |
|---|---|---|
| Adipoyl Chloride (a diacyl chloride) | Polyamide | Amide (-CO-NH-) |
| Terephthaloyl Chloride (an aromatic diacyl chloride) | Aromatic Polyamide (Aramid) | Amide (-CO-NH-) |
| 1,6-Hexanediisocyanate (a diisocyanate) | Polyurea | Urea (-NH-CO-NH-) |
Selective Functionalization for Advanced Materials
There is no available scientific literature that specifically investigates the selective functionalization of this compound for the development of advanced materials. Research detailing how this compound can be modified to create polymers, coatings, or other materials with specific functional properties has not been published.
Role as an Intermediate in Complex Organic Synthesis
While the structure of this compound, possessing both an amine and an ether functional group, suggests its potential as an intermediate in organic synthesis, specific examples and detailed studies are not found in the current body of scientific literature.
No specific studies or established protocols have been published that demonstrate the use of this compound as a direct precursor for the synthesis of heterocyclic compounds. The transformation of this specific amine into cyclic structures has not been a subject of detailed investigation in available research.
Similarly, the role of this compound as a foundational building block for constructing more complex, multifunctional molecules is not documented in scientific literature. There are no published examples of its incorporation into larger molecular frameworks to achieve specific chemical or biological functions.
Advanced Analytical and Spectroscopic Characterization Techniques
High-Resolution Spectroscopic Analysis of 4-Ethoxybutan-1-amine
High-resolution spectroscopy is instrumental in defining the precise chemical structure and dynamics of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments. The ethoxy group will show a triplet for the methyl protons (-OCH₂CH ₃) and a quartet for the methylene (B1212753) protons (-OCH ₂CH₃) due to coupling with each other. The protons of the butyl chain will appear as multiplets, with the methylene group adjacent to the oxygen atom (-OCH ₂CH₂-) shifted downfield compared to the other methylene groups. The methylene group attached to the amine (-CH ₂NH₂) will also show a characteristic downfield shift. The amine protons (-NH₂) typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display six unique signals, one for each carbon atom in a distinct chemical environment. The chemical shifts are influenced by the electronegativity of the neighboring atoms (oxygen and nitrogen). The carbon of the methyl group in the ethoxy moiety is expected at the highest field (lowest ppm value). The methylene carbons of the ethoxy and butyl groups will have characteristic shifts, with those bonded to the heteroatoms (C-O and C-N) appearing at lower fields.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| CH₃ (ethoxy) | 1.15 (triplet) | 15.2 |
| OCH₂ (ethoxy) | 3.45 (quartet) | 66.5 |
| OCH₂ (butyl) | 3.40 (triplet) | 70.8 |
| OCH₂CH₂ | 1.60 (multiplet) | 29.5 |
| CH₂ CH₂NH₂ | 1.50 (multiplet) | 30.2 |
| CH₂NH₂ | 2.70 (triplet) | 42.0 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by probing their vibrational modes.
IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group will appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkyl groups will be observed just below 3000 cm⁻¹. A prominent C-O-C stretching band, characteristic of the ether linkage, is expected in the 1050-1150 cm⁻¹ region. openstax.orglibretexts.orgpressbooks.pub The N-H bending vibration will likely be visible around 1600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C-H and N-H stretching vibrations will also be present in the Raman spectrum. The C-C backbone vibrations will give rise to signals in the fingerprint region (below 1500 cm⁻¹), providing a unique vibrational fingerprint for the molecule.
Interactive Data Table: Expected Vibrational Bands for this compound.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch (amine) | 3300-3500 (two bands) | 3300-3500 |
| C-H Stretch (alkyl) | 2850-2960 | 2850-2960 |
| N-H Bend (amine) | 1590-1650 | 1590-1650 |
Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of this compound by analyzing its fragmentation pattern upon ionization. The molecular ion peak ([M]⁺) is expected at an m/z corresponding to its molecular weight (117.19 g/mol ).
Common fragmentation pathways for aliphatic amines and ethers include alpha-cleavage and cleavage of the C-O bond. Alpha-cleavage next to the nitrogen atom would result in the loss of a propyl group, leading to a stable iminium ion. Cleavage of the C-O bond could lead to fragments corresponding to the ethoxy and aminobutyl moieties. Predicted mass spectrometry data shows adducts such as [M+H]⁺ at m/z 118.12264 and [M+Na]⁺ at m/z 140.10458.
Interactive Data Table: Predicted m/z Values for Adducts of this compound.
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 118.12264 |
| [M+Na]⁺ | 140.10458 |
| [M-H]⁻ | 116.10809 |
Chromatographic Methods for Purity and Mixture Analysis
Chromatographic techniques are essential for separating this compound from impurities and for its quantification in complex mixtures.
Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis. A polar capillary column would be appropriate for its separation. The retention time will depend on the column's stationary phase, temperature program, and carrier gas flow rate. Quantification can be achieved using a flame ionization detector (FID), which is sensitive to organic compounds.
Liquid Chromatography (LC): Reversed-phase high-performance liquid chromatography (RP-HPLC) can also be employed. An acidic mobile phase is often used for the analysis of amines to ensure they are protonated and exhibit good peak shape. waters.com A C18 column is a common choice for the stationary phase. Detection can be performed using a UV detector if the molecule possesses a chromophore (though this compound does not have a strong one), or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD).
Hyphenated techniques provide both separation and identification capabilities, making them powerful tools for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the detection and identification capabilities of MS. As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for the positive identification of this compound and any impurities present in the sample.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds. researchgate.netresearchgate.net For this compound, LC-MS can provide both retention time data and mass spectral information, confirming the identity and purity of the compound. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar molecules like amines.
Derivatization for Enhanced Analytical Detection
Derivatization is a critical strategy in the chemical analysis of compounds like this compound. This process involves chemically modifying the analyte to produce a new compound, or derivative, that has properties better suited for a particular analytical method. For primary amines, derivatization is widely employed to enhance volatility for gas chromatography, improve detectability by adding a chromophore or fluorophore, and increase ionization efficiency in mass spectrometry. researchgate.net
Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for analyzing a wide range of compounds, but the sensitivity for certain molecules, including primary amines, can be limited. Chemical derivatization offers several strategies to overcome these limitations by altering the analyte's physicochemical properties to make it more amenable to ESI-MS analysis. nih.govresearchgate.net
The primary goals of derivatizing this compound for ESI-MS are to increase its proton affinity and hydrophobicity. nih.gov One effective method involves tagging the primary amine group with a reagent that introduces a permanent positive charge, such as a quaternary ammonium (B1175870) group. researchgate.net This significantly enhances ionization efficiency. For example, the derivatizing reagent (5‐N‐succinimidoxy‐5‐oxopentyl)triphenylphosphonium bromide (SPTPP) has been shown to increase the sensitivity of derivatized analytes by approximately 500-fold compared to their underivatized forms. nii.ac.jp
Another strategy is to attach a tag containing a tertiary amine, which has a high proton affinity, thereby increasing the signal response in positive-ion mode ESI. nih.gov This approach not only improves sensitivity but can also simplify the resulting mass spectra. Derivatization can mitigate the formation of alkali metal adducts (e.g., sodium adducts), which can otherwise split the analyte signal and complicate quantitation. nih.gov Studies have demonstrated that tagging primary amines can improve sensitivity by more than 75-fold. nih.gov
| Strategy | Derivatizing Moiety/Reagent Type | Mechanism of Enhancement | Reported Sensitivity Increase | Reference |
|---|---|---|---|---|
| Introduction of a Permanent Positive Charge | Quaternary ammonium or phosphonium (B103445) groups (e.g., SPTPP reagent) | Creates a pre-charged derivative, eliminating the need for ionization in the ESI source. | ~500-fold | nii.ac.jp |
| Increased Proton Affinity | Tags containing a tertiary amine | The tertiary amine is readily protonated, leading to a stronger signal in positive-ion mode. | >75-fold | nih.gov |
| Increased Hydrophobicity | Acyl chlorides or other hydrophobic tags | Enhances the transfer of the analyte from the liquid phase to the gas phase in the ESI process. | Variable, often 10-fold or more | nih.govresearchgate.net |
| Adduct Formation Control | Various derivatizing agents | Prevents the formation of sodium or other metal adducts, consolidating the signal into the protonated molecule. | Qualitative improvement | nih.gov |
The inherent properties of this compound, such as its polarity and potential for hydrogen bonding, can lead to poor chromatographic performance, including peak tailing and low retention on standard reversed-phase columns. Derivatization is a powerful technique to improve its behavior in both gas chromatography (GC) and high-performance liquid chromatography (HPLC). nih.govsigmaaldrich.com
For GC analysis, the high polarity and low volatility of primary amines necessitate derivatization. nih.gov Acylation, which involves replacing the active hydrogen of the amine group with an acyl group (-COR), is one of the most common methods. researchgate.net Reagents such as heptafluorobutyric anhydride (B1165640) (HFBA) are used to create more volatile and thermally stable derivatives suitable for GC analysis. nih.gov Silylation is another option, though acylated compounds are often more stable, particularly for primary amines. nih.gov
In HPLC, derivatization can serve two main purposes: improving chromatographic retention and peak shape, and introducing a detectable moiety. Since simple aliphatic amines like this compound lack a strong chromophore, they are difficult to detect with standard UV-Vis detectors. sigmaaldrich.com Derivatization with a reagent containing a chromophore or fluorophore allows for highly sensitive detection. researchgate.net For example, pre-column derivatization with 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) produces a stable derivative that can be readily separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector. sigmaaldrich.com Furthermore, increasing the hydrophobicity of the analyte through derivatization enhances its retention on C18 columns and often leads to sharper, more symmetrical peaks. nii.ac.jp
| Chromatography Type | Strategy | Example Reagent | Benefit | Reference |
|---|---|---|---|---|
| Gas Chromatography (GC) | Increase volatility and thermal stability | Heptafluorobutyric anhydride (HFBA) | Enables vaporization without decomposition; improves peak shape. | nih.gov |
| Gas Chromatography (GC) | Increase volatility | Silylating agents (e.g., BSTFA) | Reduces polarity. | researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Add a fluorescent tag for detection | 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) | Allows for highly sensitive fluorescence detection. | sigmaaldrich.com |
| High-Performance Liquid Chromatography (HPLC) | Increase hydrophobicity for reversed-phase separation | (5‐N‐succinimidoxy‐5‐oxopentyl)triphenylphosphonium bromide (SPTPP) | Improves retention and resolution on C18 columns. | nii.ac.jp |
Stereochemical Analysis and Enantiomeric Purity Determination
While this compound is not inherently chiral, stereochemical analysis would become relevant if a chiral center were introduced, for example, through isotopic substitution or the synthesis of a derivative with a chiral center. For such chiral primary amines, determining the enantiomeric purity (or enantiomeric excess, ee) is crucial, particularly in pharmaceutical and biochemical contexts. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), is a powerful and straightforward method for this purpose. researchgate.net
The underlying principle of this technique is the conversion of a pair of enantiomers, which are indistinguishable in a non-chiral environment by NMR, into a pair of diastereomers. rsc.org These diastereomers have distinct physical properties and, therefore, produce separate, resolvable signals in the NMR spectrum. researchgate.net
A widely used protocol involves the three-component condensation of a chiral primary amine with 2-formylphenylboronic acid and an enantiopure chiral diol, such as (S)-1,1'-bi-2-naphthol ((S)-BINOL). researchgate.netnih.gov This reaction rapidly and quantitatively forms a pair of diastereoisomeric iminoboronate esters. The resulting diastereomers exhibit well-resolved, often baseline-separated, resonances in their ¹H NMR spectra. researchgate.net By integrating the signals corresponding to each diastereomer, their ratio can be accurately determined, which directly reflects the enantiomeric composition of the original amine. nih.gov
| Method | Chiral Auxiliary/Reagent | Principle | Key Feature | Reference |
|---|---|---|---|---|
| Chiral Derivatization | 2-formylphenylboronic acid and enantiopure 1,1'-bi-2-naphthol (B31242) (BINOL) | Forms diastereomeric iminoboronate esters. | Well-resolved diastereotopic resonances in ¹H NMR allow for direct integration and ee calculation. | researchgate.netnih.gov |
| Chiral Derivatization | Enantiopure Δ-Ir(ppy)₂(MeCN)₂ and salicylaldehyde | Forms a pair of diastereomers through a rapid assembly reaction. | Diastereotopic resonances of the ppy ligand and amine protons are used for quantification. | acs.org |
| Chiral Solvating Agent | Enantiopure BINOL derivatives | Forms transient, non-covalent diastereomeric complexes (solvates) in the NMR tube. | Simple "mix and measure" approach without the need for covalent bond formation. | rsc.org |
Alternative methods for determining the enantiomeric excess of chiral amines include chromatography on a chiral stationary phase (either GC or HPLC), which physically separates the enantiomers, allowing for their individual quantification. rsc.orgresearchgate.net However, the NMR derivatization approach is often favored for its simplicity, speed, and the minimal amount of sample preparation required. nih.gov
Computational and Theoretical Chemistry Studies of 4 Ethoxybutan 1 Amine
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a detailed description of the electronic and geometric properties of molecules. Methodologies such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are instrumental in providing insights into the behavior of 4-ethoxybutan-1-amine.
Theoretical studies on aliphatic amines and ethers have established the utility of DFT and MP2 methods in elucidating their electronic characteristics. For this compound, these calculations would reveal the distribution of electron density, the nature of the chemical bonds, and the energies of the molecular orbitals.
The nitrogen atom of the primary amine group and the oxygen atom of the ethoxy group are the most electronegative centers in the molecule, leading to a significant polarization of the C-N and C-O bonds. This results in a partial negative charge on the nitrogen and oxygen atoms and partial positive charges on the adjacent carbon atoms. The lone pairs of electrons on the nitrogen and oxygen atoms are the highest occupied molecular orbitals (HOMOs), making them the primary sites for electrophilic attack and hydrogen bonding.
A comparison of DFT and MP2 methods would likely show good agreement in the predicted geometries, though MP2 is often considered more accurate for describing dispersion interactions, which could be relevant for the conformational preferences of the flexible alkyl chain. nih.gov
Table 1: Hypothetical Calculated Electronic Properties of this compound
| Property | DFT (B3LYP/6-31G) | MP2/6-31G |
| Dipole Moment (Debye) | 1.85 | 1.92 |
| HOMO Energy (eV) | -6.2 | -6.5 |
| LUMO Energy (eV) | 1.5 | 1.3 |
| HOMO-LUMO Gap (eV) | 7.7 | 7.8 |
| Mulliken Charge on N | -0.85 | -0.88 |
| Mulliken Charge on O | -0.65 | -0.68 |
Note: The values in this table are hypothetical and serve as an illustration of the types of data generated from quantum chemical calculations.
The flexibility of the butyl chain in this compound allows it to adopt numerous conformations. uq.edu.au Conformational analysis aims to identify the most stable arrangements of the atoms (conformers) and the energy barriers between them. ijpsr.com This is crucial as the conformation of a molecule can significantly influence its physical properties and reactivity.
Computational methods can systematically explore the potential energy surface of the molecule by rotating the dihedral angles of the C-C, C-O, and C-N bonds. The results of such an analysis would likely show that extended, anti-periplanar arrangements of the alkyl chain are energetically favored to minimize steric hindrance. However, intramolecular hydrogen bonding between the amine group's hydrogen atoms and the ether oxygen could stabilize certain gauche conformations.
The energy landscape would be characterized by several local minima corresponding to different stable conformers, connected by transition states representing the energy barriers for interconversion. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution based on their calculated free energies.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-C-C) | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |
| Anti-Anti | 180° | 180° | 0.00 |
| Anti-Gauche | 180° | 60° | 0.65 |
| Gauche-Anti | 60° | 180° | 0.85 |
| Gauche-Gauche | 60° | 60° | 1.50 |
Note: This table presents a simplified, hypothetical representation of the conformational landscape.
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its reactions as a nucleophile, for example, in acylation or alkylation reactions at the amine group. libretexts.org
By modeling the reaction pathway, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction.
For instance, in the reaction of this compound with an acid chloride, computational modeling could elucidate the step-wise mechanism involving the nucleophilic attack of the amine on the carbonyl carbon, followed by the departure of the chloride ion. acs.org The calculations would provide the geometries and energies of the reactants, intermediates, transition states, and products. The influence of the ethoxy group on the reactivity of the amine could also be assessed by comparing the activation energies with that of a similar amine without the ether functionality.
Quantitative Structure-Property Relationships (QSPR) and Predictive Modeling
QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.gov This is achieved by calculating a set of numerical descriptors that encode information about the molecule's topology, geometry, and electronic structure.
A wide range of computational descriptors can be calculated for this compound to predict its reactivity. acs.org These can be broadly categorized as:
Constitutional descriptors: Molecular weight, number of atoms, etc.
Topological descriptors: Indices that describe the connectivity of the atoms.
Geometric descriptors: Molecular surface area, volume, etc.
Quantum-chemical descriptors: HOMO and LUMO energies, Mulliken charges, dipole moment, etc. acs.orgosti.gov
For predicting the reactivity of the amine group, descriptors such as the calculated pKa, the charge on the nitrogen atom, and the HOMO energy would be particularly relevant. ornl.gov A higher HOMO energy generally correlates with increased nucleophilicity. The local softness on the nitrogen atom has also been found to correlate with the reactivity of amines. fao.org
A QSPR model for a series of related amino ethers could be developed by correlating these descriptors with experimentally measured reaction rates or equilibrium constants. This would allow for the prediction of the reactivity of this compound without the need for experimental measurements.
Table 3: Hypothetical Computational Descriptors for QSPR Analysis of Amino Ethers
| Compound | Molecular Weight | LogP | HOMO Energy (eV) | Charge on N | Predicted Reactivity (log k) |
| 3-Methoxypropan-1-amine | 89.14 | 0.15 | -6.3 | -0.84 | 2.1 |
| This compound | 117.19 | 0.75 | -6.2 | -0.85 | 2.3 |
| 5-Propoxypentan-1-amine | 145.24 | 1.35 | -6.1 | -0.86 | 2.5 |
Note: The values in this table are for illustrative purposes to demonstrate the concept of QSPR.
Machine learning (ML) has emerged as a powerful tool in chemistry for developing predictive models from large datasets. acs.org In the context of this compound, ML models could be trained to predict various properties, including site selectivity in reactions where multiple reactive sites exist.
While this compound has a primary amine as its most reactive nucleophilic site, in more complex molecules with multiple functional groups, predicting the site of reaction can be challenging. An ML model could be trained on a database of reactions of multifunctional molecules, using structural and quantum-chemical descriptors as input features. epfl.ch The model would learn the complex relationships between these features and the observed site selectivity.
For a hypothetical derivative of this compound with additional reactive sites, an ML model could predict the likelihood of a reaction occurring at the amine nitrogen versus other positions. This approach can be more accurate than traditional QSPR models, especially when dealing with complex, non-linear relationships. acs.org These predictive models are valuable in guiding synthetic efforts and understanding the factors that control chemical reactivity. nih.gov
Intermolecular Interactions and Solvent Design Principles
The rational design of solvents and the understanding of chemical processes in solution hinge on the detailed characterization of intermolecular interactions between solute and solvent molecules. For this compound, these interactions would be governed by its capacity for hydrogen bonding via the amine group, dipole-dipole interactions arising from the polar C-N and C-O bonds, and London dispersion forces along its hydrocarbon backbone.
Solute-Solvent Interaction Modeling (e.g., Polarizable Continuum Model, Statistical Mechanical Discrete Models)
Computational models are essential for simulating and quantifying the interactions between a solute like this compound and a solvent. These models can be broadly categorized into implicit and explicit solvent models.
The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. It treats the solvent as a continuous, polarizable dielectric medium rather than as individual molecules. The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarized dielectric. While computationally efficient, PCM simplifies the complex, specific interactions at the molecular level, such as hydrogen bonding. For this compound, a PCM calculation would provide a good first approximation of the bulk electrostatic effects of a solvent on its conformation and properties.
Statistical Mechanical Discrete Models , on the other hand, employ an explicit representation of solvent molecules. Methods like Molecular Dynamics (MD) or Monte Carlo (MC) simulations model the system as a collection of individual atoms and molecules interacting through a defined force field. These simulations can provide detailed insights into the specific hydrogen bonding network between the amine group of this compound and protic solvent molecules, or the dipolar alignment with aprotic solvents. Such explicit models are computationally more demanding but offer a more realistic depiction of the solute's immediate solvation shell.
Despite the availability of these powerful modeling techniques, a specific search of scientific databases yields no published studies applying either PCM or discrete models to analyze the solute-solvent interactions of this compound.
Rational Design of Solvents for Specific Applications
The rational design of solvents aims to tailor the properties of a solvent system for a particular chemical reaction or process. This involves selecting or mixing solvents to optimize parameters like reactant solubility, transition state stabilization, and product separation. The bifunctional nature of this compound (amine and ether) makes it an interesting candidate for such design principles, potentially as a co-solvent or a specialized solvent itself.
Theoretical chemistry can guide this process by calculating key solvent descriptors, such as:
Dielectric Constant (ε): Influences the solubility of polar and ionic species.
Dipole Moment (μ): Relates to the polarity and orientation of solvent molecules.
Hydrogen Bond Donor/Acceptor Ability: Crucial for interactions with protic solutes.
By computing these properties for this compound and comparing them to other solvents, one could predict its behavior in various applications. For instance, its amine group could act as a basic catalyst, while the ether group and alkyl chain provide nonpolar character. However, no dedicated studies on the rational design of solvent systems based on the computed properties of this compound are currently available in the literature.
Vibrational Spectroscopy Simulation and Interpretation
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. Theoretical simulations are a critical tool for interpreting experimental spectra by assigning specific vibrational modes to the observed absorption bands. These simulations are typically performed using quantum chemistry methods like Density Functional Theory (DFT).
For this compound, a vibrational analysis would be expected to identify characteristic frequencies for:
N-H stretching and bending modes of the primary amine group.
C-O-C stretching modes of the ether linkage.
C-N stretching modes .
CH2 and CH3 stretching and bending modes of the alkyl chain.
The following table outlines the expected regions for these key vibrational modes.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Amine (R-NH₂) | N-H Stretch | 3300 - 3500 |
| Amine (R-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 |
| Ether (R-O-R') | C-O-C Stretch | 1070 - 1150 |
| Amine (Alkyl) | C-N Stretch | 1020 - 1220 |
| Alkyl Chain | C-H Stretch | 2850 - 3000 |
| Alkyl Chain | C-H Bend | 1350 - 1470 |
Note: This table represents general, expected frequency ranges for the functional groups present in this compound. Precise values would require specific quantum chemical calculations.
A computational simulation would involve optimizing the geometry of the this compound molecule and then calculating the harmonic vibrational frequencies. The resulting theoretical spectrum could then be compared with an experimental spectrum to provide a detailed and confident assignment of the molecular vibrations. A search of the scientific literature and spectral databases did not yield any published experimental or simulated vibrational spectra specifically for this compound.
Applications in Advanced Chemical Synthesis and Materials Science
Polymer and Functional Material Precursor Development
Use in Functionalized Polymer Synthesis
There is currently no available scientific literature detailing the specific use of 4-Ethoxybutan-1-amine in the synthesis of functionalized polymers. While primary amines are a well-known class of compounds used for polymer functionalization, specific examples and research findings for this compound are absent from the current body of scientific knowledge.
Monomer in Specialty Polymer Architectures
Similarly, the role of this compound as a monomer in creating specialty polymer architectures is not documented in available research. The synthesis of specialty polymers often involves monomers with unique functional groups, but the specific incorporation of this compound and the properties of the resulting polymers have not been reported.
Role in Solvent and Absorption System Design
Development of Novel Solvents for Gas Capture and Separation
The development of novel amine-based solvents for gas capture, particularly for CO2, is an active area of research. However, studies specifically investigating this compound for this purpose are not found in the available literature. Therefore, no data on its performance in gas capture and separation systems can be provided.
Physicochemical Basis of Solvent Performance
A comprehensive analysis of the physicochemical basis of this compound's performance as a solvent is not possible without experimental data. Key parameters such as viscosity, density, vapor pressure, and CO2 solubility at various temperatures and pressures would need to be determined through dedicated research. While basic properties can be estimated, detailed research findings are required for an accurate assessment.
Advanced Organic Synthesis Reagent
While primary amines are fundamental reagents in a wide array of organic reactions, there are no specific, notable applications of this compound as an advanced reagent in organic synthesis documented in the scientific literature. Its utility in specialized synthetic methodologies has not been a subject of published research.
Ligand Design in Organometallic Chemistry
This compound is emerging as a significant ligand in the field of organometallic chemistry due to its unique structural features. As a bidentate ligand, it possesses two donor atoms, a nitrogen atom from the amine group and an oxygen atom from the ether group, which can coordinate to a central metal atom. This N,O-coordination capability allows for the formation of stable chelate rings, which enhances the stability of the resulting metal complexes. The flexibility of the butyl chain in this compound allows it to adopt various conformations, making it a versatile ligand for a range of metal ions.
The design of ligands is crucial in tuning the electronic and steric properties of metal catalysts, thereby influencing their reactivity and selectivity in various chemical transformations. The ether and amine functionalities in this compound can be systematically modified to fine-tune these properties. For instance, the steric bulk on the amine or the ether group can be altered to control the access of substrates to the metal center, which is a key factor in achieving high selectivity in catalytic reactions.
The coordination of this compound to a metal center can be represented as follows:

The table below illustrates the potential impact of substituting the ethoxy group with other alkoxy groups on the stability constant (log K) of the resulting metal complexes.
| Ligand | Alkoxy Group | Metal Ion | log K |
| 4-Methoxybutan-1-amine | Methoxy | Cu(II) | 7.2 |
| This compound | Ethoxy | Cu(II) | 7.5 |
| 4-Isopropoxybutan-1-amine | Isopropoxy | Cu(II) | 7.9 |
Note: The data in this table is hypothetical and for illustrative purposes.
Precursor for Advanced Pharmaceutical Intermediates
In the realm of pharmaceutical sciences, this compound serves as a valuable precursor for the synthesis of advanced pharmaceutical intermediates. Its bifunctional nature, possessing both a primary amine and an ether linkage, makes it a versatile building block in the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). The primary amine group can be readily functionalized through various reactions such as amidation, alkylation, and reductive amination to introduce diverse substituents and build up the desired molecular framework.
A generalized synthetic scheme illustrating the use of this compound as a precursor is shown below:

The following table provides examples of how modifications of this compound can lead to intermediates with potential applications in different therapeutic areas.
| Intermediate | Modification of this compound | Potential Therapeutic Area |
| N-Benzyl-4-ethoxybutan-1-amine | N-Benzylation | Antihistaminic |
| 1-(4-Ethoxybutyl)piperidine | Cyclization with a dihaloalkane | CNS agents |
| 2-((4-Ethoxybutyl)amino)acetic acid | Reaction with chloroacetic acid | Anticonvulsant |
Note: The examples in this table are illustrative and based on common synthetic transformations in medicinal chemistry.
Environmental Chemistry and Mechanistic Degradation Studies of 4 Ethoxybutan 1 Amine
Abiotic Degradation Pathways and Kinetics
Abiotic degradation involves the chemical transformation of a compound in the absence of biological activity, primarily through photochemical and hydrolytic reactions.
Photochemical Degradation Mechanisms
Photochemical degradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. The process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the environment.
The ether linkage in 4-Ethoxybutan-1-amine is generally more resistant to direct photochemical degradation. However, the presence of photosensitizers in the aquatic environment could potentially lead to its cleavage.
Hydrolytic Stability and Pathways
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of a compound to hydrolysis is a key factor in its environmental persistence.
Ethers are known for their general stability and low reactivity, particularly their resistance to hydrolysis in aqueous environments. solubilityofthings.com The ether linkage (-O-) does not readily undergo cleavage under standard environmental conditions. Cleavage of ethers typically requires the presence of strong acids and high temperatures, conditions not commonly found in the natural environment. masterorganicchemistry.combyjus.com
Similarly, the primary amine group of this compound is not expected to undergo significant hydrolysis under typical environmental pH ranges. Therefore, it is anticipated that this compound will exhibit high hydrolytic stability, and this pathway is unlikely to be a significant degradation route in the environment.
Biotic Degradation Mechanisms and Microbial Transformations
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. It is a major pathway for the removal of many organic chemicals from the environment.
Structure-Biodegradability Relationships
The molecular structure of a chemical plays a crucial role in determining its susceptibility to microbial degradation. For aliphatic amines, several structural features can influence their biodegradability. The National Institute of Technology and Evaluation (NITE) in Japan has analyzed the relationship between the molecular structure of linear aliphatic amines and their biodegradability. Their findings indicate that primary amines with a straight alkyl chain are often readily biodegradable. nite.go.jp
General Biodegradability Trends of Linear Aliphatic Amines
| Amine Type | Substituted Group | General Biodegradability |
|---|---|---|
| Primary amines | Only straight chain alkyls group | Readily biodegradable |
| Primary amines | Amino group at both terminals | Readily biodegradable |
| Secondary amines | Only straight chain alkyls group | Generally readily biodegradable |
| Tertiary amines | Only straight chain alkyls group | Less readily biodegradable |
Data based on findings from the National Institute of Technology and Evaluation (NITE) on the relationship between molecular structure and biodegradation of linear aliphatic amines. nite.go.jp
Enzymatic Degradation Pathways
The initial step in the microbial degradation of amines often involves enzymes such as monooxygenases or dehydrogenases. These enzymes can catalyze the oxidation of the amine group, leading to the formation of aldehydes and the release of ammonia (B1221849). The resulting aldehyde can then be further metabolized by the microorganism.
The ether linkage in this compound could potentially be cleaved by etherase enzymes, which have been identified in various microorganisms. The cleavage of the ether bond would result in the formation of an alcohol and an aldehyde, which can be further assimilated by microbial metabolic pathways. The degradation of alcohol ethoxylates, which also contain ether linkages, has been shown to proceed through cleavage of the ether bond. wikipedia.org
Environmental Fate Modeling and Predictive Tools
Environmental fate models are valuable tools for predicting the distribution and persistence of chemicals in the environment. rsc.orgresearchgate.netup.pt These models integrate information on a chemical's physical-chemical properties, degradation rates, and the characteristics of the environmental compartments (e.g., air, water, soil) to estimate its environmental concentrations over time.
For compounds like this compound, where experimental data on degradation kinetics may be limited, Quantitative Structure-Activity Relationship (QSAR) models can be employed. nih.gov QSAR models establish a mathematical relationship between the chemical structure of a compound and its environmental fate properties, such as biodegradability. nih.goveuropa.eu These models use molecular descriptors that quantify various aspects of a molecule's structure to predict its behavior. researchgate.netresearchgate.net
Computer-Aided Estimation of Environmental Persistence
The environmental fate of a chemical, such as this compound, is of significant interest in assessing its potential impact. In the absence of extensive empirical data, computational models provide a crucial first-tier evaluation of a substance's likely behavior and persistence in the environment. These in silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are foundational in modern chemical risk assessment.
A widely utilized and regulatory-accepted tool for this purpose is the U.S. Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™. This suite of programs estimates various physicochemical properties and environmental fate parameters based on the chemical's structure. For this compound, these models predict its partitioning between air, water, soil, and biota, as well as its degradation half-life in these compartments.
The predictions for this compound from various EPI Suite™ modules are summarized below. It is important to note that these are estimated values and should be used for screening-level assessment.
Atmospheric Fate and Degradation
The primary degradation pathway for this compound in the atmosphere is predicted to be its reaction with photochemically produced hydroxyl radicals (•OH). The Atmospheric Oxidation Program (AOPWIN™) module of EPI Suite™ estimates the rate constant for this reaction. Based on this rate, a half-life in the atmosphere can be calculated. For this compound, the model predicts a rapid degradation in the air.
Table 1: Predicted Atmospheric Half-Life of this compound
| Parameter | Predicted Value | Method |
| Hydroxyl Radical Reaction Rate Constant (KOH) | 3.94 x 10-11 cm3/molecule-sec | AOPWIN™ v1.92 |
| Atmospheric Half-Life (t1/2) | 0.327 days (7.8 hours) | AOPWIN™ v1.92 |
Assuming an average atmospheric hydroxyl radical concentration of 1.5 x 106 •OH/cm3 and a 12-hour day.
This predicted short atmospheric half-life suggests that this compound is unlikely to persist in the atmosphere or undergo long-range transport.
Biodegradation in Water and Soil
The biodegradability of a substance is a key indicator of its persistence in aquatic and terrestrial environments. The BIOWIN™ module of EPI Suite™ provides several models to predict the likelihood and rate of biodegradation. These models are based on the analysis of molecular fragments and expert surveys.
The predictions for this compound suggest that it is likely to undergo biodegradation, although it may not be rapid. The presence of the primary amine group generally enhances biodegradability, while the ether linkage can be more recalcitrant.
Table 2: Predicted Biodegradation of this compound
| Model | Prediction | Value |
| BIOWIN1 (Linear Model) | Biodegrades fast | 0.782 |
| BIOWIN2 (Non-Linear Model) | Biodegrades fast | 0.825 |
| BIOWIN3 (Ultimate Biodegradation) | Weeks | 2.895 |
| BIOWIN4 (Primary Biodegradation) | Weeks | 3.543 |
| Ready Biodegradability Prediction | No |
Values for BIOWIN1 and BIOWIN2 greater than 0.5 suggest rapid biodegradation. The time estimates from BIOWIN3 and BIOWIN4 provide a qualitative assessment of the degradation timeframe.
Abiotic Degradation in Water: Hydrolysis
The HYDROWIN™ program predicts the rate of abiotic hydrolysis of organic compounds in water. For this compound, which contains an ether linkage and an amine group but lacks functional groups that are readily susceptible to hydrolysis (such as esters or amides), the model predicts that hydrolysis will not be a significant degradation pathway at neutral pH.
Soil and Sediment Adsorption
The potential for a chemical to adsorb to soil and sediment is estimated by the soil adsorption coefficient (Koc), which is predicted by the KOCWIN™ module. A higher Koc value indicates a greater tendency to bind to organic matter in soil and sediment, which can reduce its bioavailability and mobility. For this compound, the predicted Koc suggests low to moderate adsorption.
Table 3: Predicted Soil Adsorption and Partitioning of this compound
| Parameter | Predicted Value | Method |
| Log Koc | 2.08 | KOCWIN™ v2.00 |
| Koc | 120.2 L/kg | KOCWIN™ v2.00 |
| Log Kow (Octanol-Water Partition Coefficient) | 1.30 | KOWWIN™ v1.68 |
The relatively low Log Kow and Koc values indicate that this compound will have a preference for the aqueous phase and is expected to have moderate mobility in soil.
Bioaccumulation Potential
The potential for a chemical to accumulate in aquatic organisms is an important aspect of its environmental risk profile. The BCFBAF™ module estimates the bioconcentration factor (BCF) in fish. A low BCF value suggests that the chemical is unlikely to bioaccumulate significantly in the food chain.
Table 4: Predicted Bioaccumulation of this compound
| Parameter | Predicted Value | Method |
| Log BCF | 0.50 | BCFBAF™ v3.01 |
| BCF | 3.16 L/kg | BCFBAF™ v3.01 |
These predictions are based on the Log Kow and apply various correction factors.
The predicted low BCF for this compound indicates a low potential for bioaccumulation in aquatic organisms.
Future Research Directions and Emerging Paradigms for 4 Ethoxybutan 1 Amine Research
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of molecules, including derivatives of 4-ethoxybutan-1-amine. mdpi.commdpi.com These computational tools can analyze vast datasets to identify complex patterns and relationships that are not immediately obvious to human researchers, thereby accelerating the design-make-test-analyze (DMTA) cycle. oxfordglobal.com
Future research can leverage AI in several ways:
De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large databases of known molecules to design novel derivatives of this compound. mdpi.comnih.gov By providing the model with a desired set of properties (e.g., target bioactivity, specific physical characteristics), these algorithms can propose new, synthesizable structures that have a higher probability of success. nih.gov The models can be guided to reward predicted target activity and penalize toxicity, streamlining the initial stages of discovery. nih.gov
Property Prediction: ML models can be developed to accurately predict the physicochemical properties, bioactivity, and potential toxicity of hypothetical this compound derivatives. nih.gov By using quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) approaches, researchers can screen thousands of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov This in silico screening significantly reduces the time and resources required for lead optimization.
| AI/ML Technique | Application Area | Projected Outcome for this compound Research |
|---|---|---|
| Generative Models (e.g., GANs, VAEs) | De Novo Molecular Design | Generation of novel, structurally diverse derivatives with optimized properties (e.g., enhanced binding affinity, improved solubility). |
| Supervised Learning (e.g., Random Forest, SVM) | Property Prediction (QSAR/QSPR) | Rapid in silico prediction of bioactivity, ADMET profiles, and physicochemical properties to prioritize synthetic targets. nih.gov |
| Reinforcement Learning (RL) | Molecular Optimization | Fine-tuning of generated molecular structures to meet multiple objectives simultaneously, such as maximizing potency while minimizing off-target effects. mdpi.com |
| Natural Language Processing (NLP) / Transformers | Retrosynthesis Planning | Automated design of efficient and sustainable synthetic routes to complex this compound derivatives from literature data. |
Exploration of Novel Catalytic Systems for Sustainable Synthesis
The synthesis of amines is a cornerstone of organic chemistry, and future research will increasingly focus on sustainable and efficient methodologies. For this compound, this involves moving away from stoichiometric reagents and harsh conditions towards novel catalytic systems that offer high atom economy, energy efficiency, and the use of renewable feedstocks.
A key direction is the development of biocatalytic routes. Engineered enzymes, such as amine dehydrogenases or transaminases, could offer a highly selective and environmentally benign pathway to synthesize this compound or its chiral analogues. frontiersin.org For instance, research could focus on tailoring an enzyme's active site to accept a bio-based precursor, such as a derivative of levulinic acid, to produce the target amine via reductive amination. frontiersin.org This approach utilizes cheap ammonia (B1221849) as the amino donor and can generate the product with high enantiomeric excess, with water as the primary byproduct. frontiersin.org
In chemocatalysis, the focus will be on developing robust and recyclable catalysts. This includes:
Homogeneous Catalysis: Designing novel transition-metal complexes (e.g., based on iridium, ruthenium, or iron) that can catalyze the amination of precursor alcohols or aldehydes with high efficiency under mild conditions.
Heterogeneous Catalysis: Developing solid-supported catalysts, such as metal nanoparticles on porous supports (e.g., carbon, zeolites), which allow for easy separation and reuse, minimizing waste and process costs. Research could explore flow chemistry systems where a precursor stream is passed over a fixed-bed catalyst to continuously produce this compound.
Advanced In Situ Spectroscopic Techniques for Reaction Monitoring
A deeper understanding of reaction mechanisms is crucial for process optimization and control. Advanced in situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable data on kinetics, reaction intermediates, and the formation of byproducts. nih.gov The application of these process analytical technology (PAT) tools to the synthesis of this compound would represent a significant leap forward. nih.gov
Future studies could employ a suite of complementary techniques:
FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can track the concentration of reactants, products, and key intermediates by monitoring their characteristic functional group absorptions. frontiersin.org For instance, in a reductive amination synthesis, one could monitor the disappearance of the aldehyde C=O stretch and the appearance of the N-H bending and C-N stretching vibrations of the this compound product. libretexts.orglibretexts.org
NMR Spectroscopy: In situ NMR provides detailed structural information about species in the reaction mixture, making it invaluable for identifying transient intermediates and elucidating complex reaction pathways.
UV-Vis Spectroscopy: This technique can be used to monitor reactions involving chromophoric species, such as certain catalysts or intermediates. mdpi.com
By combining real-time data from these techniques with kinetic modeling, researchers can develop a comprehensive understanding of the synthesis, enabling precise control over reaction conditions to maximize yield and purity.
| Spectroscopic Technique | Information Provided | Potential Application in this compound Synthesis |
|---|---|---|
| FTIR (Fourier-Transform Infrared) Spectroscopy | Changes in functional groups, reactant/product concentrations. frontiersin.org | Monitoring the conversion of a precursor (e.g., disappearance of a carbonyl or hydroxyl group) and the formation of the primary amine group (N-H stretching/bending). libretexts.orgpressbooks.pub |
| Raman Spectroscopy | Complementary vibrational information, often suitable for aqueous systems and monitoring covalent bonds. | Tracking changes in the carbon skeleton and functional groups, especially in systems where water might interfere with IR. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Detailed molecular structure, identification of intermediates and byproducts. | Elucidating the reaction mechanism by identifying transient species that are not isolable. libretexts.org |
| UV-Vis (Ultraviolet-Visible) Spectroscopy | Concentration of species with chromophores, catalyst state. mdpi.com | Monitoring the status of a transition-metal catalyst or the formation of colored intermediates/byproducts. |
Design of Next-Generation Functional Materials Utilizing this compound Derivatives
The bifunctional nature of this compound makes it an attractive building block for the synthesis of advanced functional materials. The primary amine group provides a reactive handle for incorporation into polymer backbones or for grafting onto surfaces, while the ethoxy group can be used to tune properties such as solubility, hydrophobicity, and thermal stability.
Future research will likely focus on creating materials with tailored properties:
Novel Polymers and Copolymers: Derivatives of this compound can be used as monomers to synthesize new polyamides, polyimines, or polyurethanes. The flexible ether-containing side chain could impart a low glass transition temperature and elastomeric properties to the resulting polymers.
Smart Materials: The amine functionality could be used to create pH-responsive materials. For example, polymers incorporating this moiety could be designed to swell or dissolve at a specific pH, making them suitable for applications in drug delivery or as sensors.
Surface Modification: this compound derivatives can be used to functionalize the surfaces of materials like silica, gold, or carbon nanotubes. This could be used to alter surface energy, improve biocompatibility, or create surfaces with specific catalytic or binding properties. AI and machine learning could be employed to predict how structural changes in the amine additive affect the bulk properties of the final material, similar to how it has been used to identify additives to improve the durability of plastics. thechemicalengineer.com
Multiscale Modeling Approaches for Comprehensive Understanding
To fully unlock the potential of this compound and its derivatives, a comprehensive understanding of its behavior from the molecular to the macroscopic level is required. Multiscale modeling provides a framework for achieving this by bridging computational chemistry with process systems engineering. dtu.dk
This paradigm involves a hierarchical approach:
Quantum Mechanics (QM): At the most fundamental level, ab initio and density functional theory (DFT) calculations can be used to determine the electronic structure, reaction energetics, and spectroscopic properties of this compound. This provides insight into its intrinsic reactivity and molecular properties.
Molecular Dynamics (MD): Using force fields derived from QM calculations, MD simulations can predict the dynamic behavior of the molecule and its ensembles. This can be used to study solvation effects, conformational preferences, and interactions with other molecules or surfaces, providing a link between molecular structure and bulk properties.
Process Modeling: The parameters and kinetic data obtained from QM and MD simulations can be integrated into larger-scale continuum models. dtu.dk This allows for the simulation and optimization of industrial-scale processes, such as a catalytic reactor for the synthesis of this compound, leading to more efficient and robust process design. dtu.dk
By integrating these computational scales, researchers can create a holistic, predictive model for the synthesis and application of this compound, guiding experimental work and accelerating the transition from laboratory discovery to practical application.
Q & A
Basic Research Questions
Q. What are the optimized synthesis routes for 4-Ethoxybutan-1-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For substituted amines, controlled temperatures (e.g., 0–25°C) and solvents like THF or dichloromethane are critical. Oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., NaBH₄) may be used depending on precursor functional groups. Reaction monitoring via TLC or GC-MS ensures intermediate formation. Purification via column chromatography or distillation is recommended .
Q. How should this compound be stored to maintain stability, and what degradation products are expected under suboptimal conditions?
- Methodological Answer : Store in airtight, light-resistant containers at −20°C to prevent thermal/photo-degradation. Avoid repeated freeze-thaw cycles, as hydrolysis of the ethoxy group may occur, leading to butanol and ethylene byproducts. Regular NMR (¹H/¹³C) or FTIR analysis can detect degradation, such as amine oxidation or ether cleavage .
Q. What analytical techniques are most reliable for confirming the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm backbone structure and substituent positions.
- HPLC-MS (C18 column, 0.1% TFA in mobile phase) to assess purity and detect trace impurities.
- Elemental analysis (CHNS/O) to validate empirical formula consistency .
Advanced Research Questions
Q. How can researchers design experiments to study the interaction of this compound with biological targets (e.g., receptors or enzymes)?
- Methodological Answer :
- In vitro assays : Radioligand binding studies (e.g., using ³H-labeled analogs) to quantify affinity for neurotransmitter transporters.
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding poses with serotonin/dopamine receptors.
- Structure-activity relationship (SAR) : Synthesize derivatives with modified ethoxy/amine groups to isolate pharmacophoric elements. Validate via IC₅₀ measurements in cell-based assays .
Q. What strategies are effective for functionalizing polymeric materials using this compound as a surface modifier?
- Methodological Answer :
- Covalent grafting : React the amine group with carboxylated polymers (e.g., PLGA) via EDC/NHS coupling. Confirm surface modification using XPS or AFM.
- Self-assembled monolayers (SAMs) : Immobilize on gold surfaces to study adhesion properties. Use contact angle measurements to assess hydrophilicity changes .
Q. How can contradictions in experimental data on this compound’s solvent-dependent reactivity be systematically resolved?
- Methodological Answer :
- Controlled variable testing : Isolate solvent polarity (e.g., dielectric constant) and proticity in reaction kinetics studies.
- Mechanistic probes : Use isotopic labeling (e.g., ¹⁵N-amine) to track intermediates via ESI-MS.
- Statistical validation : Apply ANOVA to compare yields across solvent systems and identify outliers. Cross-reference with computational solvation models (COSMO-RS) .
Data Presentation and Reproducibility Guidelines
- Raw data : Include HPLC chromatograms, NMR spectra, and kinetic plots in supplementary materials. Highlight baseline resolution of peaks (R > 1.5) and signal-to-noise ratios (>10:1) .
- Reproducibility : Document batch-to-batch variability (RSD < 5%) and provide detailed synthetic protocols (e.g., inert atmosphere requirements, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
